molecular formula C9H16N4O2 B253990 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No. B253990
M. Wt: 212.25 g/mol
InChI Key: VTEWEDOKYXFXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a triazine derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. This leads to the disruption of CK2-mediated signaling pathways, resulting in the inhibition of various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one have been studied extensively. It has been found to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in animal models. Additionally, it has been found to exhibit anti-inflammatory and anti-angiogenic effects, making it a promising tool for studying various diseases such as arthritis and diabetic retinopathy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its potent inhibitory effect on protein kinase CK2, which makes it a promising tool for studying various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the use of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one in scientific research. One potential area of focus is the development of more potent and selective inhibitors of CK2 using this compound as a starting point. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases such as cancer and inflammation is an area of active research. Finally, the development of novel drug delivery systems for this compound to improve its solubility and bioavailability is also an area of interest.

Synthesis Methods

The synthesis of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 5-amino-1-pentanol with 3,6-dimethyl-1,2,4-triazine-5,7-dione in the presence of a suitable catalyst. This method has been reported to yield the desired product in good to excellent yields and high purity.

Scientific Research Applications

3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one has been used in various scientific research applications due to its unique properties. It has been found to act as a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation and apoptosis. This makes it a promising tool for studying the role of CK2 in various diseases such as cancer.

properties

Product Name

3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C9H16N4O2/c1-7-8(15)11-9(13-12-7)10-5-3-2-4-6-14/h14H,2-6H2,1H3,(H2,10,11,13,15)

InChI Key

VTEWEDOKYXFXPS-UHFFFAOYSA-N

Isomeric SMILES

CC1=NNC(=NC1=O)NCCCCCO

SMILES

CC1=NNC(=NC1=O)NCCCCCO

Canonical SMILES

CC1=NNC(=NC1=O)NCCCCCO

Origin of Product

United States

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